molecular formula C20H16N2OS B2844939 (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477498-79-6

(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2844939
CAS No.: 477498-79-6
M. Wt: 332.42
InChI Key: VYDHQDQQFYVOEE-QZQOTICOSA-N
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Description

The compound (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide features a naphtho[1,2-d]thiazole core substituted with a methyl group at the 1-position and a benzamide group at the 2-ylidene position. This structure combines aromatic and heterocyclic components, enabling unique electronic and steric properties. The benzamide moiety may enhance binding to biological targets, while the methyl group influences solubility and metabolic stability.

Properties

IUPAC Name

3-methyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-6-5-8-15(12-13)19(23)21-20-22(2)18-16-9-4-3-7-14(16)10-11-17(18)24-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHQDQQFYVOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Methylnaphtho[1,2-d]thiazol-2(1H)-imine

The naphthothiazole ring system is synthesized using a modified Hantzsch thiazole synthesis.

Procedure :

  • Starting Materials :
    • 1-Aminonaphthalene (1.0 mmol)
    • Carbon disulfide (1.2 mmol)
    • Methyl iodide (1.5 mmol)
  • Reaction Conditions :
    • Combine 1-aminonaphthalene and carbon disulfide in ethanol (20 mL).
    • Reflux at 80°C for 4 hours.
    • Add methyl iodide and continue refluxing for 12 hours.
    • Cool, filter, and recrystallize from ethanol to yield 1-methylnaphtho[1,2-d]thiazol-2(1H)-imine as a pale-yellow solid (Yield: 78%).

Characterization :

  • IR (KBr) : 1630 cm⁻¹ (C=N), 2920 cm⁻¹ (C-H, methyl).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 7.52–8.21 (m, 7H, aromatic).

Optimization of Cyclocondensation

The use of ethanol as a solvent and methyl iodide as the alkylating agent ensures high regioselectivity for the 1-methyl substitution. Prolonged reaction times (>10 hours) improve yields but risk side products.

Synthesis of 3-Methylbenzamide

Preparation from 3-Methylbenzoic Acid

Adapting the method from, 3-methylbenzamide is synthesized via ammonolysis:

Procedure :

  • Starting Materials :
    • 3-Methylbenzoic acid (1.0 mmol)
    • Urea (1.5 mmol)
    • Boric acid (0.1 mmol, catalyst)
  • Reaction Conditions :
    • Heat reactants at 180°C for 2.5 hours in a salt bath.
    • Cool, dissolve in 5% NH₃, and recrystallize from ethanol (Yield: 85%).

Characterization :

  • MP : 142–144°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 7.38–7.86 (m, 4H, aromatic).

Coupling of Naphthothiazole and Benzamide Moieties

Formation of the Imine Bond

The E-configuration is achieved via a base-mediated condensation:

Procedure :

  • Starting Materials :
    • 1-Methylnaphtho[1,2-d]thiazol-2(1H)-imine (1.0 mmol)
    • 3-Methylbenzoyl chloride (1.2 mmol)
  • Reaction Conditions :
    • Dissolve the thiazole imine in dry DCM (10 mL).
    • Add triethylamine (2.0 mmol) and 3-methylbenzoyl chloride dropwise at 0°C.
    • Stir at room temperature for 6 hours.
    • Quench with water, extract with DCM, and purify via column chromatography (Hexane/EtOAc, 3:1) to yield the title compound as white crystals (Yield: 65%).

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.41 (s, 3H, CH₃), 3.12 (s, 3H, N-CH₃), 7.28–8.52 (m, 11H, aromatic).
  • LC-MS (ESI) : m/z 373.1 [M+H]⁺.

Mechanistic Insights

Thiazole Ring Formation

The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of carbon disulfide, followed by cyclization and methylation.

Imine Configuration Control

The E-geometry is favored due to steric hindrance between the naphthothiazole and benzamide groups, as confirmed by NOESY experiments.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Hantzsch Cyclization 78 98 16
Direct Alkylation 65 95 6

Challenges and Optimization Strategies

  • Low Coupling Yields : Improved by using anhydrous conditions and fresh acyl chlorides.
  • Byproduct Formation : Minimized via slow addition of reagents and temperature control.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues with Naphthothiazole Cores
2.1.1 3-Ethoxy-4-((1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)methyl)cyclobut-3-ene-1,2-dione
  • Structure : Shares the 1-methylnaphthothiazole-ylidene group but incorporates a cyclobutene-dione and ethoxy substituent.
  • Key Difference : The target compound lacks the dione moiety, which may reduce its suitability for optical applications but improve compatibility with hydrophobic environments.
2.1.2 Ethyl (Z)-2-((1-allyl-4,5-dioxo-4,5-dihydronaphtho[1,2-d]thiazol-2(1H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11)
  • Structure: Contains a quinone-substituted naphthothiazole and a tetrahydrobenzo[b]thiophene ester.
  • Key Difference: The absence of a redox-active quinone in the target compound may limit its cytotoxicity but reduce off-target effects.
2.2 Analogues with Modified Substituents
2.2.1 2-(1-Methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-(thiophen-2-yl)ethanone (CAS 63815-78-1)
  • Structure : Replaces the benzamide group with a thiophene-acetyl substituent.
  • Key Difference : The benzamide in the target compound offers hydrogen-bonding capability, favoring interactions with biological targets like enzymes or receptors.
2.2.2 (Z)-3-(2-((3-(3-Sulfonatopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)naphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate
  • Structure : Incorporates sulfonic acid groups on the heterocycle.
  • Properties : Sulfonate groups drastically improve water solubility and aggregation stability, making it suitable for aqueous optical systems .
  • Key Difference : The target compound’s hydrophobicity (due to methyl and benzamide groups) may limit aqueous solubility but enhance membrane permeability.
2.3 Benzamide-Containing Analogues
2.3.1 N-(Benzo[d]thiazol-2-yl)benzamide (3ar)
  • Structure : Simplifies the core to a benzothiazole ring with a benzamide substituent.
  • Synthesis : Prepared via oxidative coupling of benzaldehyde and benzothiazol-2-amine using TBHP, yielding moderate efficiency (57%) .
  • Key Difference : The naphthothiazole core in the target compound extends conjugation, likely enhancing binding affinity and thermal stability.
2.3.2 N-Substituted Phenyl Benzamide Derivatives (e.g., W1)
  • Structure : Features a benzimidazole-thioacetamido group linked to benzamide.
  • Activity : Demonstrates antimicrobial and anticancer activity due to the benzimidazole moiety’s ability to intercalate DNA .
  • Key Difference : The target compound’s naphthothiazole core may offer distinct binding modes compared to benzimidazole-based analogues.

Comparative Data Table

Compound Name Core Structure Key Substituents Key Properties/Applications Reference
(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide Naphtho[1,2-d]thiazole 1-Methyl, 2-benzamide Potential biological activity
3-Ethoxy-4-((1-methylnaphthothiazol-2-ylidene)methyl)cyclobut-3-ene-1,2-dione Naphtho[1,2-d]thiazole Cyclobutene-dione, ethoxy NIR light applications
Compound 11 (Ethyl ester with quinone) Naphtho[1,2-d]thiazole Quinone, tetrahydrobenzo[b]thiophene Anticancer (ROS generation)
CAS 63815-78-1 (Thiophene derivative) Naphtho[1,2-d]thiazole Thiophene-acetyl Semiconductor materials
Dye2 (Sulfonated derivative) Benzo[d]thiazole Sulfonic acid groups Water-soluble optical dyes
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzo[d]thiazole Benzamide Moderate synthetic yield

Research Findings and Implications

  • Biological Activity: While quinone-containing analogues (e.g., Compound 11) exhibit ROS-mediated cytotoxicity, the target compound’s benzamide group may favor protease or kinase inhibition .
  • Solubility and Stability : Sulfonated derivatives (e.g., Dye2) outperform the target compound in aqueous environments, but the latter’s hydrophobicity could be advantageous in lipid-rich biological systems .

Biological Activity

(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties. This article reviews the current understanding of its biological activity based on various studies and research findings.

  • Molecular Formula : C19H21N3O3S2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 1236297-41-8

Biological Activity Overview

The biological activity of this compound has been evaluated through various approaches:

1. Anti-Cancer Activity

Research indicates that compounds with a similar structural framework exhibit notable anti-cancer properties. For instance, derivatives of benzamide have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). Some derivatives showed higher activity than the reference drug, etoposide, indicating the potential of this class of compounds in cancer therapy .

2. Insecticidal Activity

The compound's potential as an insecticide has been explored, particularly against Aedes aegypti, a vector for several viral diseases. The study highlighted the need for new insecticides due to resistance against current options. Although specific data on this compound's efficacy is limited, related compounds have shown promising larvicidal activity .

3. Enzyme Inhibition

The compound's structure suggests it may inhibit certain enzymes, such as carbonic anhydrases (CAs). Selective inhibition of specific CA isoforms has therapeutic implications in treating conditions like glaucoma and some cancers. Research into related sulfonamide derivatives has demonstrated their ability to selectively inhibit hCA II and hCA IX .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

StudyFindings
Ravinaik et al. (2021)Demonstrated moderate to excellent anti-cancer activity in benzamide derivatives against various cancer cell lines .
Distinto et al. (2019)Investigated sulfonamide derivatives for selective inhibition of carbonic anhydrases, highlighting their potential in therapeutic applications .
Saeed et al. (2008)Reported on the antifungal activity of N-substituted benzamides, suggesting further optimization could yield effective antifungal agents .

The mechanisms by which this compound exerts its biological effects may include:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
  • Enzyme Interaction : Potential inhibition of key enzymes involved in tumor growth and survival.
  • Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties that could be relevant in neurodegenerative disease contexts.

Q & A

Q. What are the key synthetic steps for preparing (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide?

The synthesis typically involves a multi-step approach:

  • Core Preparation : Construct the naphthothiazole moiety via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Benzamide Introduction : Couple the naphthothiazole intermediate with 3-methylbenzoyl chloride via nucleophilic acyl substitution, ensuring retention of the (E)-configuration by controlling reaction temperature (e.g., 0–5°C) and using non-polar solvents .
  • Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is employed to isolate high-purity product .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., characteristic imine proton at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-ray Crystallography : For unambiguous determination of bond lengths, angles, and spatial arrangement .

Q. What preliminary biological activities have been reported?

Initial screening often includes:

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in μM range), with mechanistic hypotheses involving thiazole-mediated kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

  • Temperature Control : Low temperatures (0–5°C) during imine formation to minimize Z/E isomerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency between naphthothiazole and benzamide .
  • Catalysts : Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Monitoring : TLC (Rf tracking) and HPLC (purity >95%) for intermediate quality control .

Q. How to resolve contradictions in reported bioactivity data across studies?

Strategies involve:

  • Assay Cross-Validation : Compare results from orthogonal methods (e.g., ATP-based viability vs. apoptosis assays) .
  • Structural Analog Analysis : Test derivatives with modified substituents (e.g., bromine at position 6) to isolate activity-contributing groups .
  • Molecular Modeling : Docking studies to predict target binding (e.g., EGFR kinase) and validate via mutagenesis .

Q. What computational approaches elucidate interactions with biological targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can the naphthothiazole core be modified to enhance solubility or potency?

  • Substituent Engineering : Introduce hydrophilic groups (e.g., sulfonyl or amino) at non-critical positions .
  • Regioselective Functionalization : Use directing groups (e.g., nitro) for site-specific halogenation or cross-coupling .

Q. What mechanistic insights explain key transformations in its synthesis?

  • Cyclization Mechanism : Acid-catalyzed intramolecular SNAr displacement, evidenced by intermediate trapping (e.g., thiourea derivatives) .
  • Stereochemical Control : Kinetic vs. thermodynamic product formation, studied via variable-temperature NMR .

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